

Comparative Analysis of the Kinase Selectivity Profile of CX-6258 Hydrochloride

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Compound of Interest

Compound Name: CX-6258 hydrochloride

Cat. No.: B606854

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Introduction

CX-6258 hydrochloride is a potent, orally bioavailable small molecule inhibitor targeting the PIM kinase family.^{[1][2]} The PIM (Provirus Integration site for Moloney murine leukemia virus) kinases are a family of serine/threonine kinases comprising three isoforms: PIM-1, PIM-2, and PIM-3.^[2] These kinases are key regulators of cell survival, proliferation, and apoptosis, and their overexpression is implicated in various hematological malignancies and solid tumors.^{[2][3]} CX-6258 is characterized as a pan-PIM kinase inhibitor, demonstrating high potency against all three isoforms.^{[4][5]} This guide provides a comparative overview of the selectivity profile of **CX-6258 hydrochloride** against its primary targets and other kinases, supported by available experimental data.

Data Presentation: Kinase Inhibition Profile of CX-6258

The inhibitory activity of CX-6258 has been quantified against the three PIM kinase isoforms and other select kinases. The half-maximal inhibitory concentration (IC₅₀) values, which represent the concentration of the inhibitor required to reduce kinase activity by 50%, are summarized below. Lower IC₅₀ values are indicative of higher potency.

Kinase Target	IC50 (nM)	Comments
PIM-1	5	Primary Target[4][5][6][7]
PIM-2	25	Primary Target[4][5][6][7]
PIM-3	16	Primary Target[4][5][6][7]
Flt-3	134	Off-target activity noted. Fms-like tyrosine kinase 3 (Flt-3) is known to regulate PIM kinase expression in leukemia.[1][2]
HASPIN	Inhibition reported	Histone H3-associated protein serine/threonine kinase (HASPIN) is also inhibited, but specific IC50 values are not detailed in the provided literature.[8]

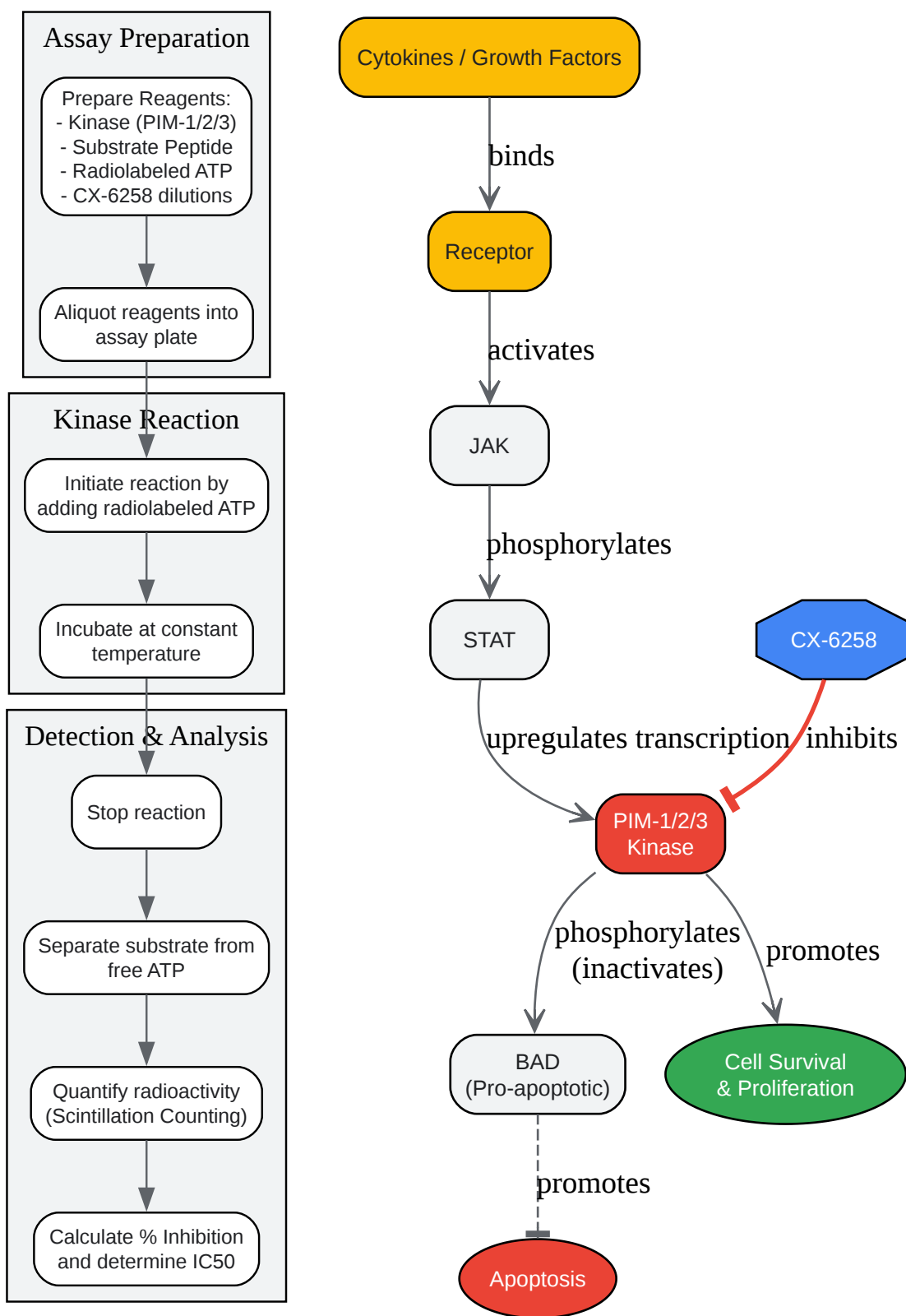
Experimental Protocols

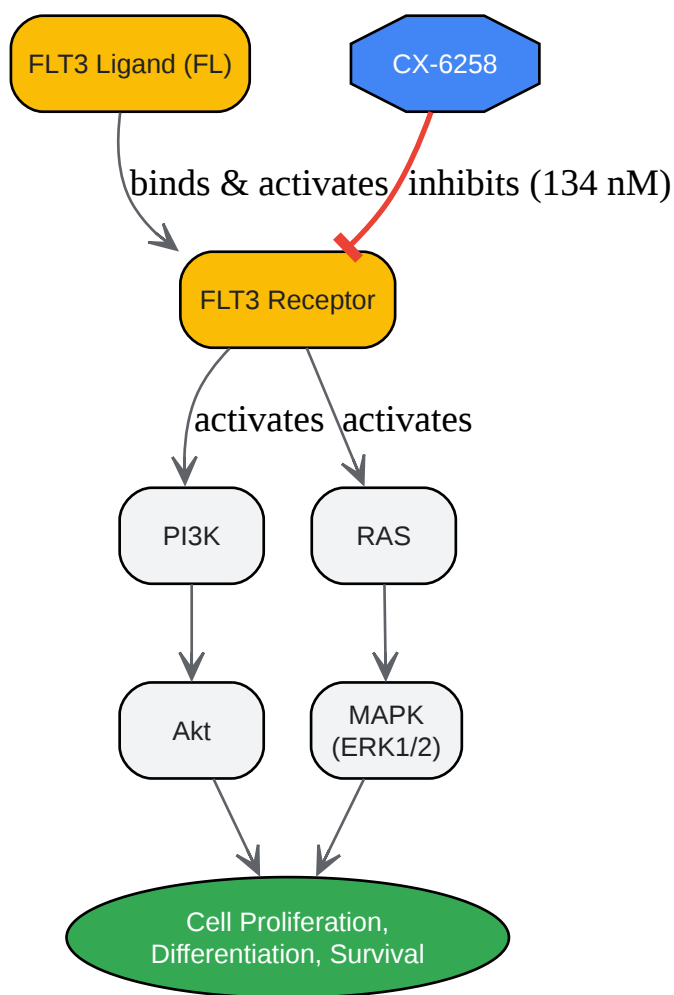
The determination of kinase inhibitory activity is crucial for establishing a compound's selectivity profile. The IC50 values for CX-6258 against the PIM kinases were determined using radiometric assays.

PIM Kinase Radiometric Assays[6]

- Principle: This assay measures the incorporation of a radiolabeled phosphate group (from [γ -³²P]ATP or [γ -³³P]ATP) onto a specific substrate peptide by the kinase. The amount of radioactivity transferred to the substrate is inversely proportional to the inhibitory activity of the compound being tested.
- Enzymes: Recombinant human PIM-1, PIM-2, and PIM-3 kinases.
- Substrate: A common substrate peptide, RSRHSSYPAGT, was utilized for all three PIM kinase assays.
- Assay Conditions:

- PIM-1 Assay: Conducted in the presence of 30 μ M ATP.
- PIM-2 Assay: Conducted in the presence of 5 μ M ATP.
- PIM-3 Assay: Conducted in the presence of 155 μ M ATP.
- Procedure:
 - The respective PIM kinase, the substrate peptide, and varying concentrations of CX-6258 were incubated in a reaction buffer.
 - The kinase reaction was initiated by the addition of radiolabeled ATP at the specified concentrations.
 - Following incubation, the reaction was stopped, and the substrate was separated from the free radiolabeled ATP.
 - The radioactivity incorporated into the substrate was quantified using a scintillation counter.
 - IC₅₀ values were calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.





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